Higher Lipophilicity Distinguishes the Target Compound from Shorter-Tail Analogues
The target compound exhibits a calculated logP of 4.54 (ZINC6168758), which is 2.02 log units higher than the N‑[4-(cyanomethyl)phenyl] analogue SC‑8882458 (logP = 2.52) and 1.13 log units higher than the N‑(2‑phenylethyl) analogue AMB1045395 (logP = 3.41) [1]. This shift is indicative of significantly enhanced passive membrane permeability and potential CNS penetration [2].
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | 4.54 |
| Comparator Or Baseline | SC‑8882458: 2.52; AMB1045395: 3.41 |
| Quantified Difference | +2.02 (vs SC‑8882458); +1.13 (vs AMB1045395) |
| Conditions | Computed logP values from ZINC and Hit2Lead databases |
Why This Matters
Higher logP correlates with improved passive diffusion across lipid bilayers, making this compound a preferred choice for intracellular target engagement or CNS‑targeted screening when benchmarked against less lipophilic analogues.
- [1] AMB1045395 – 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide. Ambinter, 2024. View Source
- [2] ZINC6168758 – 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide. ZINC Database, 2024. View Source
